2,2-Difluoro-2-(4-fluorophenyl)acetamide

Description

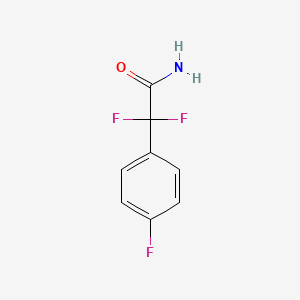

2,2-Difluoro-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C₈H₆F₃NO It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorophenyl group and an acetamide group

Properties

Molecular Formula |

C8H6F3NO |

|---|---|

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H6F3NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

RLQXUGRMNAHIDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide group. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Difluoro-2-(3-fluorophenyl)acetamide

- 2,2-Difluoro-2-(2-fluorophenyl)acetamide

- 2,2-Difluoro-2-(4-chlorophenyl)acetamide

Uniqueness

2,2-Difluoro-2-(4-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atoms and the fluorophenyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

2,2-Difluoro-2-(4-fluorophenyl)acetamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F3N, characterized by the presence of two fluorine atoms on the alpha carbon and a para-fluorophenyl group. The difluoromethyl group is known to enhance lipophilicity and bioavailability, which can influence the compound's pharmacokinetics.

Research indicates that this compound exhibits several mechanisms contributing to its biological activity:

- Anticancer Activity : The compound has been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for its effectiveness against various cancer types.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : In a study involving various human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing an increase in Annexin V-positive cells after treatment.

- Anti-inflammatory Effects : A murine model of inflammation was employed to evaluate the compound's effects on cytokine production. Treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 levels compared to controls, suggesting a potential role in managing inflammatory conditions.

- Antiviral Activity : In vitro studies indicated that the compound could inhibit the replication of certain viruses, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo.

Toxicity and Safety Profile

Preclinical studies have assessed the toxicity of this compound. Results indicate a favorable safety profile with low toxicity observed in animal models at therapeutic doses. No significant adverse effects were noted during chronic exposure studies, making it a promising candidate for further development.

Future Directions

The growing interest in this compound necessitates further research to explore:

- Mechanism Elucidation : Detailed studies to uncover the specific molecular pathways affected by this compound.

- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.

- Formulation Development : Investigating different formulations to enhance solubility and bioavailability.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.